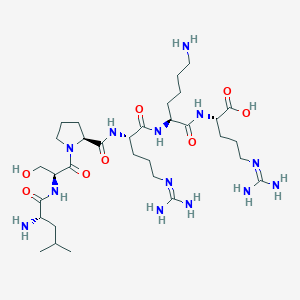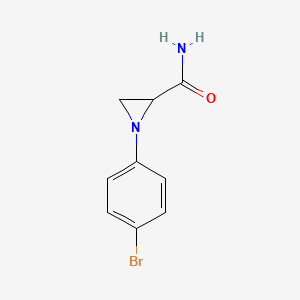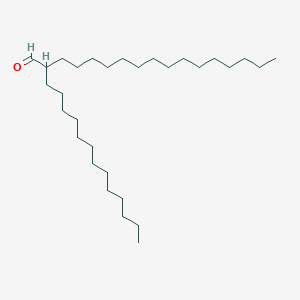![molecular formula C13H17NO3S B15173047 3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane CAS No. 918954-25-3](/img/structure/B15173047.png)
3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[510]octane is a complex organic compound featuring a bicyclic structure with an oxygen and nitrogen atom incorporated into the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane typically involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration and Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds, which are crucial for applications requiring high stereochemical purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or electrophiles like alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Industry: Utilized in the development of new industrial catalysts and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of enzymes or receptors involved in the integrated stress response, leading to changes in cellular function and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Oxabicyclo[3.2.1]octane: A structurally similar compound with applications in asymmetric synthesis and natural product chemistry.
Difluoro(methylene)cyclopropanes: Compounds with similar bicyclic structures, used in the synthesis of various organic molecules.
Uniqueness
3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[510]octane is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
918954-25-3 |
|---|---|
Formule moléculaire |
C13H17NO3S |
Poids moléculaire |
267.35 g/mol |
Nom IUPAC |
3-(4-methylphenyl)sulfonyl-8-oxa-3-azabicyclo[5.1.0]octane |
InChI |
InChI=1S/C13H17NO3S/c1-10-4-6-11(7-5-10)18(15,16)14-8-2-3-12-13(9-14)17-12/h4-7,12-13H,2-3,8-9H2,1H3 |
Clé InChI |
OUFLBKOGEMNCSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3C(C2)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B15172970.png)
![1-[2-Methyl-1-(4-methylphenyl)prop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172976.png)


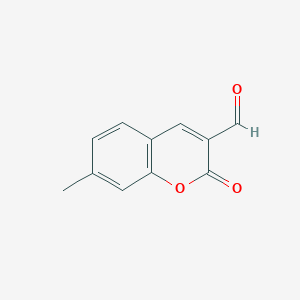
![2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172993.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)](/img/structure/B15173011.png)
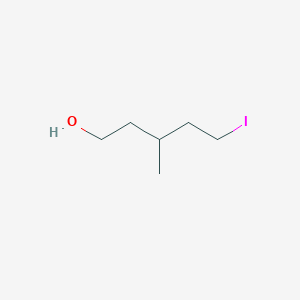

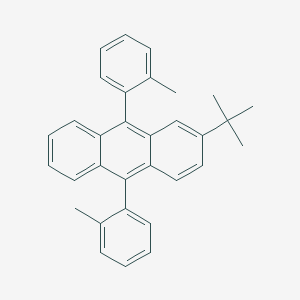
![2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B15173037.png)
